CYP199A4 Binding Affinity: 8.8-Fold Tighter Than Its Closest Carbonyl Isomer and 15.4-Fold Tighter Than 4-Acetylbenzoic Acid
In a head-to-head substrate profiling study using UV–vis absorbance spectroscopy with wild-type CYP199A4, 4-propanoylbenzoic acid (4-propionylBA) demonstrated a dissociation constant (Kd) of 9.1 ± 0.4 μM — 8.8-fold tighter binding than its closest carbonyl-containing positional isomer 4-(2-oxopropyl)benzoic acid (Kd 80 ± 3 μM) and 15.4-fold tighter than the shorter-chain analog 4-acetylbenzoic acid (Kd 140 ± 5 μM). However, it bound 16.9-fold more weakly than the purely alkyl analog 4-n-propylbenzoic acid (Kd 0.54 ± 0.02 μM), highlighting that the propanoyl ketone oxygen engages in specific polar interactions that are absent in the alkyl chain but partially attenuated relative to the acetyl analog [1].
| Evidence Dimension | CYP199A4 substrate binding affinity (Kd) |
|---|---|
| Target Compound Data | 9.1 ± 0.4 μM |
| Comparator Or Baseline | 4-(2-Oxopropyl)benzoic acid: 80 ± 3 μM; 4-Acetylbenzoic acid: 140 ± 5 μM; 4-n-Propylbenzoic acid: 0.54 ± 0.02 μM |
| Quantified Difference | 8.8-fold tighter vs. 4-(2-oxopropyl)BA; 15.4-fold tighter vs. 4-acetylBA; 16.9-fold weaker vs. 4-n-propylBA |
| Conditions | Wild-type CYP199A4 from Rhodopseudomonas palustris HaA2; UV–vis absorbance spectroscopy; Soret band shift analysis |
Why This Matters
Procurement of 4-propanoylbenzoic acid enables its use as a medium-affinity probe substrate for CYP199A4 with a Kd in the physiologically relevant low-micromolar range, whereas 4-acetylBA requires >15-fold higher concentrations to achieve equivalent active-site saturation, directly impacting assay design and reagent consumption.
- [1] Podgorski, M.N.; Bell, S.G. Selective α-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes. ACS Catal. 2024, 14 (11), 8958–8971. Table 1. DOI: 10.1021/acscatal.4c01766. View Source
